molecular formula C9H14F5O4P B14533682 Dimethyl (6,6,7,7,7-pentafluoro-2-oxoheptyl)phosphonate CAS No. 62401-59-6

Dimethyl (6,6,7,7,7-pentafluoro-2-oxoheptyl)phosphonate

Cat. No.: B14533682
CAS No.: 62401-59-6
M. Wt: 312.17 g/mol
InChI Key: QUVSEQHMKPTBIT-UHFFFAOYSA-N
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Description

Dimethyl (6,6,7,7,7-pentafluoro-2-oxoheptyl)phosphonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonate group attached to a heptyl chain with multiple fluorine atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (6,6,7,7,7-pentafluoro-2-oxoheptyl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a heptyl ketone derivative with a phosphonate ester in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (6,6,7,7,7-pentafluoro-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Dimethyl (6,6,7,7,7-pentafluoro-2-oxoheptyl)phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl (6,6,7,7,7-pentafluoro-2-oxoheptyl)phosphonate involves its interaction with molecular targets through its phosphonate group and fluorinated chain. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its use and the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2-oxoheptyl)phosphonate: A similar compound with a non-fluorinated heptyl chain.

    Dimethyl (hexanoylmethyl)phosphonate: Another related compound with a different alkyl chain length.

Uniqueness

Dimethyl (6,6,7,7,7-pentafluoro-2-oxoheptyl)phosphonate is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where such properties are desired.

Properties

CAS No.

62401-59-6

Molecular Formula

C9H14F5O4P

Molecular Weight

312.17 g/mol

IUPAC Name

1-dimethoxyphosphoryl-6,6,7,7,7-pentafluoroheptan-2-one

InChI

InChI=1S/C9H14F5O4P/c1-17-19(16,18-2)6-7(15)4-3-5-8(10,11)9(12,13)14/h3-6H2,1-2H3

InChI Key

QUVSEQHMKPTBIT-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)CCCC(C(F)(F)F)(F)F)OC

Origin of Product

United States

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